molecular formula C17H17BrClFN2 B13997470 p-Toluidine, alpha-((p-bromophenyl)imino)-N-(2-chloroethyl)-N-(2-fluoroethyl)- CAS No. 1233-90-5

p-Toluidine, alpha-((p-bromophenyl)imino)-N-(2-chloroethyl)-N-(2-fluoroethyl)-

Cat. No.: B13997470
CAS No.: 1233-90-5
M. Wt: 383.7 g/mol
InChI Key: IZTDVWPJTVBVGE-UHFFFAOYSA-N
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Description

Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- is a complex organic compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with 2-chloroethylamine and 2-fluoroethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine,4-[[(4-chlorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
  • Benzenamine,4-[[(4-fluorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
  • Benzenamine,4-[[(4-iodophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)

Uniqueness

The uniqueness of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, differentiates it from its analogs and contributes to its unique properties .

Properties

CAS No.

1233-90-5

Molecular Formula

C17H17BrClFN2

Molecular Weight

383.7 g/mol

IUPAC Name

4-[(4-bromophenyl)iminomethyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)aniline

InChI

InChI=1S/C17H17BrClFN2/c18-15-3-5-16(6-4-15)21-13-14-1-7-17(8-2-14)22(11-9-19)12-10-20/h1-8,13H,9-12H2

InChI Key

IZTDVWPJTVBVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)N(CCF)CCCl

Origin of Product

United States

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